molecular formula C23H22FN3O2S B2736939 2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide CAS No. 489444-22-6

2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide

Cat. No.: B2736939
CAS No.: 489444-22-6
M. Wt: 423.51
InChI Key: KOZOLVRFVJBBQR-UHFFFAOYSA-N
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Description

2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C23H22FN3O2S and its molecular weight is 423.51. The purity is usually 95%.
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Biological Activity

2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a heterocyclic compound with a complex structure that suggests potential biological activity. This compound is part of a class of molecules that may exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on existing research and provides insights into its mechanisms of action.

The molecular formula for this compound is C23H22FN3O2S, with a molecular weight of approximately 423.5 g/mol. The presence of cyano and fluorophenyl groups is significant for its biological interactions.

PropertyValue
Molecular FormulaC23H22FN3O2S
Molecular Weight423.5 g/mol
IUPAC NameThis compound
CAS Number489444-22-6

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The cyano group may enhance binding affinity to enzymes or receptors involved in various biochemical pathways. The tetrahydropyridine ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for enzyme-substrate recognition.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
  • Cell Signaling Pathways : Modulation of signaling pathways could lead to changes in cell proliferation or apoptosis.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that such compounds can reduce cell viability in various cancer cell lines.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound could have antimicrobial effects against specific bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydropyridine derivatives for anticancer activity. The results indicated that modifications to the cyano and fluorophenyl groups significantly enhanced cytotoxicity against breast cancer cells .
  • Anti-inflammatory Mechanism :
    • Research demonstrated that similar compounds inhibited COX enzymes effectively, leading to reduced production of prostaglandins associated with inflammation .
  • Antimicrobial Testing :
    • A comparative study found that derivatives with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antimicrobial agents .

Properties

IUPAC Name

2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S/c1-13-8-14(2)22(15(3)9-13)26-21(29)12-30-23-18(11-25)17(10-20(28)27-23)16-6-4-5-7-19(16)24/h4-9,17H,10,12H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOLVRFVJBBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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